N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound features a benzothiazole core substituted with a chloro group at the 6-position, a phenyl group, and a pyridin-3-ylmethyl group. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins through the action of COX enzymes . By inhibiting these enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production .
Result of Action
The inhibition of prostaglandin production by this compound can lead to significant anti-inflammatory and analgesic effects . This can result in a reduction of symptoms in conditions characterized by inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form 6-chlorobenzo[d]thiazol-2-amine. This intermediate is then reacted with phenylacetic acid and pyridin-3-ylmethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, are implemented to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide has been studied for its antimicrobial properties. It exhibits activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics.
Medicine: The compound has shown promise in medicinal chemistry due to its potential pharmacological activities. It has been evaluated for its anti-inflammatory, analgesic, and anticancer properties. Studies have indicated its ability to inhibit the proliferation of cancer cells and modulate inflammatory pathways.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties are leveraged to create advanced polymers, coatings, and other functional materials.
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
Substituted benzothiazoles
Benzothiazole cyanine dyes
Uniqueness: N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide stands out due to its specific structural features and the presence of both phenyl and pyridin-3-ylmethyl groups. These groups contribute to its unique reactivity and biological activity, distinguishing it from other benzothiazole derivatives.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS/c23-18-9-10-19-20(13-18)28-22(25-19)26(15-17-7-4-12-24-14-17)21(27)11-8-16-5-2-1-3-6-16/h1-7,9-10,12-14H,8,11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILOMYWKIYAGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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